
Butyl 3-bromoundec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It is an ester derived from the reaction of butanol and 3-bromoundec-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-bromoundec-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of butyl 3-hydroxyundec-2-enoate.
Reduction: Formation of butyl 3-bromoundec-2-enol.
Oxidation: Formation of 3-bromoundec-2-enoic acid.
Applications De Recherche Scientifique
Butyl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of butyl 3-bromoundec-2-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactant that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 3-chloroundec-2-enoate
- Butyl 3-iodoundec-2-enoate
- Butyl 3-fluoroundec-2-enoate
Uniqueness
Butyl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity is advantageous in various synthetic applications, making this compound a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
832734-27-7 |
|---|---|
Formule moléculaire |
C15H27BrO2 |
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-3-5-7-8-9-10-11-14(16)13-15(17)18-12-6-4-2/h13H,3-12H2,1-2H3 |
Clé InChI |
QEOMIYDYRBIKIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=CC(=O)OCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


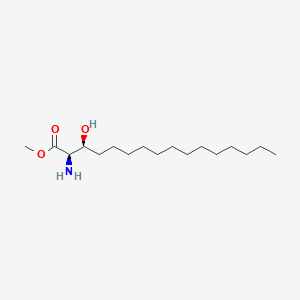
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
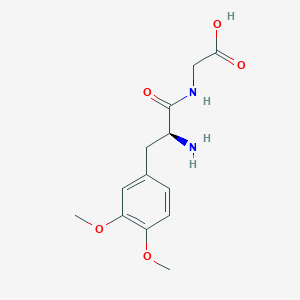
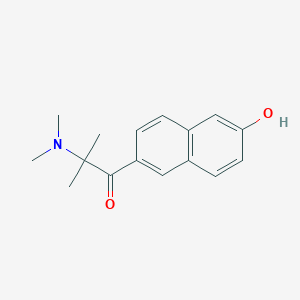
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
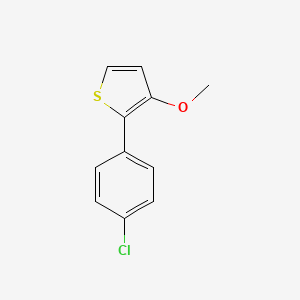
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
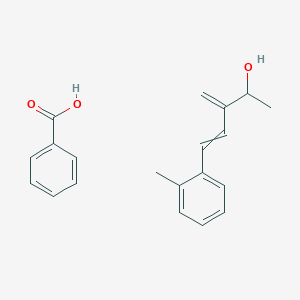

![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
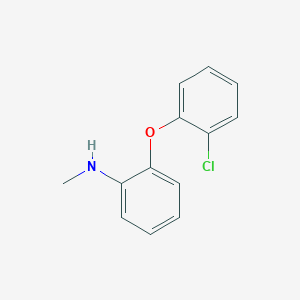

![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
